molecular formula C9H14N2O2S B2825759 Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 4280-80-2

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Numéro de catalogue: B2825759
Numéro CAS: 4280-80-2
Poids moléculaire: 214.28
Clé InChI: KPQUGWQEVWMJTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

IUPAC Name

ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-10-9-11-6(3)7(14-9)8(12)13-5-2/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQUGWQEVWMJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with ethylamine. This reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:

Ethyl 2-amino-4-methylthiazole-5-carboxylate+EthylamineEthyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate\text{Ethyl 2-amino-4-methylthiazole-5-carboxylate} + \text{Ethylamine} \rightarrow \text{this compound} Ethyl 2-amino-4-methylthiazole-5-carboxylate+Ethylamine→Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Functional Modifications

Pharmacological Relevance
  • TEI-6720 (Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate): Inhibits xanthine oxidase, reducing uric acid production. The 4-hydroxyphenyl group is critical for binding to the enzyme’s active site . Contrast: The ethylamino group in the target compound may offer different hydrogen-bonding profiles compared to TEI-6720’s phenolic hydroxyl.

Data Table: Comparative Analysis of Thiazole Derivatives

Compound Name Substituents (Position 2) Position 5 Group Molecular Weight (g/mol) Biological Activity/Application Key Reference
Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate Ethylamino Ethyl ester ~258.33* Potential antimicrobial/anticancer
BAC () 4-Chlorobenzylamino Carboxylic acid ~323.79* Antidiabetic (42% glucose reduction)
Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate Acetamido Ethyl ester 228.27 Metabolic intermediate
TEI-6720 () 4-Hydroxyphenyl Ethyl ester 291.32 Xanthine oxidase inhibitor
Febuxostat Intermediate () 3-Formyl-4-hydroxyphenyl Ethyl ester 291.32 Hyperuricemia treatment

*Calculated based on molecular formula.

Research Findings and Trends

  • Synthetic Efficiency: The target compound’s one-pot synthesis offers advantages over multi-step routes (e.g., BAC requires methanol/water solvent systems and additional purification) .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., chloro in BAC) enhance receptor binding in antidiabetic models.
    • Lipophilic esters improve blood-brain barrier penetration compared to carboxylic acids .
  • Crystallographic Insights: Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride () demonstrates how hydrochloride salts improve solubility for in vivo studies .

Activité Biologique

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The compound's structure includes an ethylamino group and a carboxylate moiety, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various pathogens, including bacteria and fungi.

  • Mechanism of Action : The compound is believed to inhibit the activity of key enzymes involved in bacterial cell wall synthesis and metabolism. This mechanism is similar to that of other thiazole derivatives known for their antimicrobial effects.
Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.03 μg/mL
Staphylococcus aureus0.008 μg/mL
Candida albicans0.01 μg/mL

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies, particularly against hepatocellular carcinoma (HepG-2) cell lines.

  • Case Study : A study utilized MTT assays to assess the cytotoxic effects of this compound on HepG-2 cells. Results indicated that it significantly reduced cell viability with an IC50 value comparable to standard chemotherapeutics .
Compound TestedIC50 (μM)Cell Line
This compound<20HepG-2
Doxorubicin0.5HepG-2

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It is hypothesized to exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

  • Research Findings : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures .

Antiviral Activity

Preliminary investigations suggest that this thiazole derivative may also possess antiviral properties. It has been tested against several viral strains with encouraging results.

  • Mechanism of Action : The antiviral activity is thought to stem from the compound's ability to interfere with viral replication processes by targeting specific viral enzymes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves nucleophilic substitution and cyclization reactions. For analogous thiazoles, ethyl carboxylate precursors are reacted with amines (e.g., ethylamine) in polar solvents (methanol/water) under reflux, often using potassium carbonate as a base . Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature control : Maintaining 60–80°C prevents side reactions.
  • Purification : Column chromatography (ethyl acetate/hexane gradients) achieves >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., ethylamino at C2, methyl at C4) .
  • Mass spectrometry : HRMS validates molecular mass (e.g., [M+H]+ ion).
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • X-ray crystallography : SHELX software refines crystal structures if single crystals are obtained .

Q. How should initial biological screening be designed for this compound?

  • Answer :

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., prostate PC-3) at 0.1–100 µM .
  • Metabolic models : Use streptozotocin (STZ)-induced diabetic rodents to evaluate glucose-lowering effects, with glibenclamide as a positive control .
  • Dose-response curves : Establish IC50/EC50 values with triplicate replicates .

Advanced Research Questions

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of derivatives?

  • Answer :

  • Substituent variation : Replace ethylamino with halogenated (e.g., chlorobenzyl) or fluorinated groups to modulate lipophilicity and target affinity .
  • QSAR modeling : Use molecular descriptors (logP, polar surface area) to predict bioactivity trends .
  • Docking studies : Simulate interactions with enzymes (e.g., cyclooxygenase) to identify critical binding motifs .

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Answer :

  • Standardize protocols : Align assay conditions (cell lines, incubation time) using CLSI guidelines .
  • Purity verification : HPLC (≥95% purity) ensures compound consistency .
  • Meta-analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl) to explain potency variations .

Q. What strategies improve metabolic stability for in vivo applications?

  • Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow esterase-mediated hydrolysis .
  • Prodrug design : Mask the carboxylate with tert-butoxy groups, which hydrolyze in vivo .
  • Microsomal assays : Test stability in liver microsomes (human/rat) to identify metabolic liabilities .

Q. How can mechanistic studies clarify the compound’s enzyme inhibition potential?

  • Answer :

  • Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzymes like cyclooxygenase .
  • Fluorescence quenching : Monitor binding to recombinant proteins (e.g., fluorescence polarization assays) .
  • Gene knockout models : Use CRISPR-Cas9 to validate target relevance in disease pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.